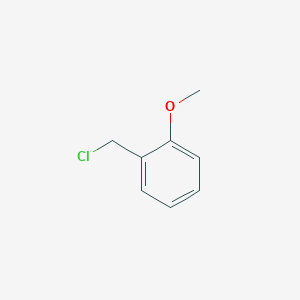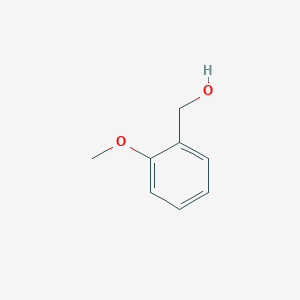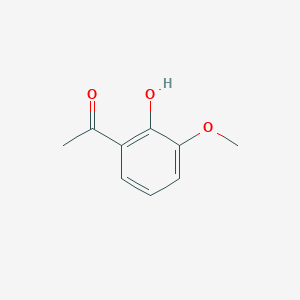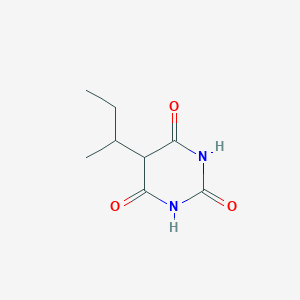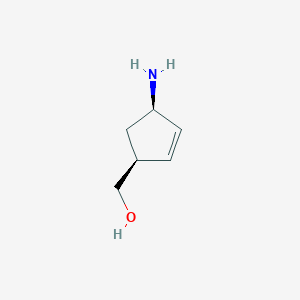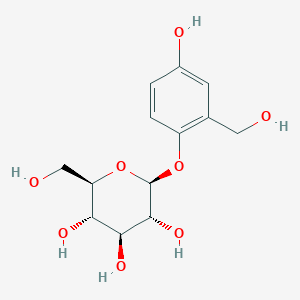![molecular formula C5H7N3OS2 B043262 N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 38583-51-6](/img/structure/B43262.png)
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves several key steps, including the formation of the thiadiazole ring, followed by the introduction of the methylsulfanyl group. One method involves the reaction of appropriate precursors under conditions that facilitate the formation of the 1,3,4-thiadiazole core, subsequently introducing the methylsulfanyl group at the appropriate position. Detailed synthesis pathways can vary based on the desired specificity and yield (Zhang, 2009).
Molecular Structure Analysis
The molecular structure of N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has been analyzed through various techniques, including X-ray crystallography. The structure demonstrates that the compound forms inversion dimers linked by pairs of N—H⋯N hydrogen bonds, arranging into chains via intermolecular C—H⋯O hydrogen bonds. The acetamido-1,3,4-thiadiazole unit is essentially planar, indicating the potential for specific chemical interactions due to this conformation (Zhang, 2009).
科学的研究の応用
Biological Activity and Pharmacological Applications
Studies on the biological effects of various acetamide derivatives, including N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, have highlighted their significance in medicinal chemistry due to their diverse pharmacological activities. These compounds have been associated with significant antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The presence of the toxophoric N2C2S moiety in 1,3,4-thiadiazole derivatives is considered crucial for these activities, indicating a wide scope for the design of new drugs based on these scaffolds (Mishra et al., 2015).
Synthesis and Chemical Significance
The synthesis and biological significance of 1,3,4-thiadiazolines and related heterocyclic compounds, including the focus compound, have been extensively reviewed. These heterocycles, derived from thiosemicarbazone cyclization, are highlighted for their pharmaceutical importance against various bacterial and fungal strains. The emphasis on different synthetic methods underlines the compound's utility in discovering new pharmaceutical agents with enhanced biological activity (Yusuf & Jain, 2014).
Potential in Antidepressant Therapy
Exploration into AMPA receptor agonists for depression treatment suggests a promising future for developing novel antidepressants. While not directly mentioned, compounds like N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, which influence receptor modulation, could play a significant role in this research area. The rapid onset of antidepressant effects similar to NMDA receptor antagonists, without severe side effects, underlines the potential for compounds affecting AMPA receptors in treatment-resistant depression (Yang et al., 2012).
Antimicrobial and Antitumor Activities
Recent reviews have emphasized the antimicrobial and antitumor activities of thiadiazole derivatives, highlighting their importance as pharmacological scaffolds. The versatility and efficacy of these compounds in combating microbial infections and tumor growth further underscore their medicinal value and the ongoing need for research into their mechanisms of action and potential therapeutic applications (Tahghighi & Babalouei, 2017).
将来の方向性
The future directions for research on “N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and potential applications. This compound, like other thiadiazole derivatives, may have potential for development in various fields due to its unique chemical structure .
特性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNHXGAGXWLLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326099 |
Source


|
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
CAS RN |
38583-51-6 |
Source


|
| Record name | NSC523936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

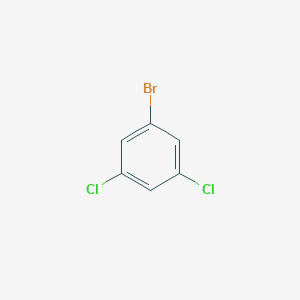
![1-[4-(Methylsulfanyl)phenyl]-1,4-pentanedione](/img/structure/B43182.png)
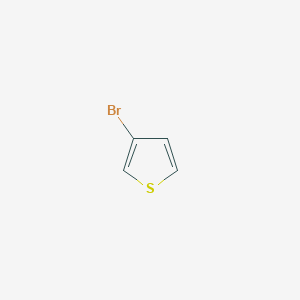
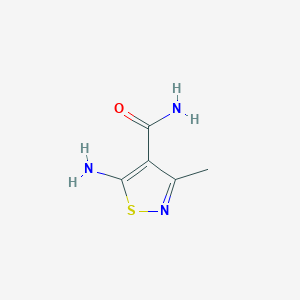
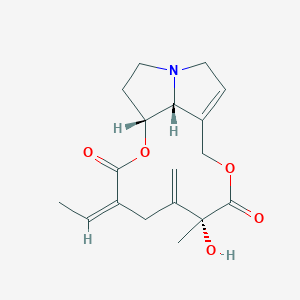
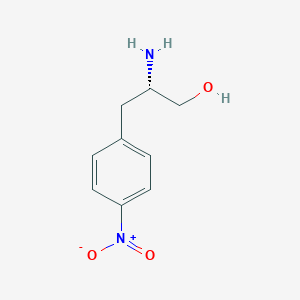
![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)
